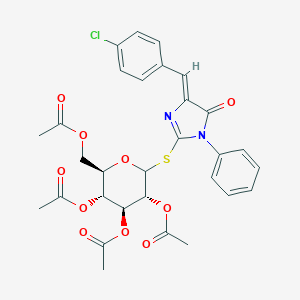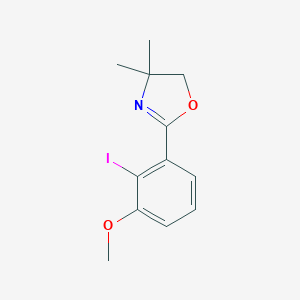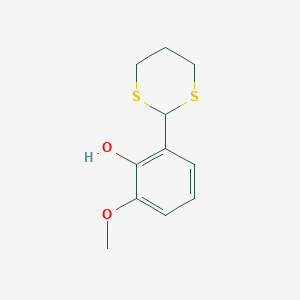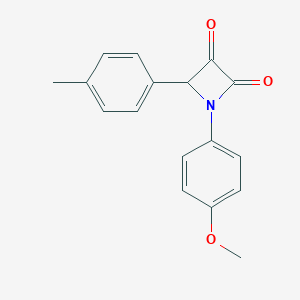
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, also known as CBIT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBIT is a derivative of imidazole, which is a heterocyclic organic compound containing nitrogen.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its ability to interact with various targets in the body, including enzymes, receptors, and ion channels. 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases and histone deacetylases. 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to activate receptors involved in neuroprotection, such as the sigma-1 receptor. Additionally, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate ion channels involved in the immune response, such as the potassium channel KCa3.1.
Biochemical and Physiological Effects:
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have various biochemical and physiological effects in the body, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In the brain, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to reduce oxidative stress and inflammation by regulating the production of reactive oxygen species and pro-inflammatory cytokines. In the immune system, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate the production of cytokines and chemokines by regulating the activity of transcription factors.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent anti-cancer, neuroprotective, and immunomodulatory effects, as well as its ability to interact with various targets in the body. However, the limitations of using 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For the study of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside include its potential applications in drug development and its role in various diseases and disorders.
Synthesis Methods
The synthesis method of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of acetic acid to form 4-(4-chlorobenzylidene) glycine. This compound is then reacted with thiohexopyranoside in the presence of acetic anhydride to form 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside.
Scientific Research Applications
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been studied for its potential therapeutic applications in various fields of science, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
properties
Product Name |
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Molecular Formula |
C30H29ClN2O10S |
Molecular Weight |
645.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H29ClN2O10S/c1-16(34)39-15-24-25(40-17(2)35)26(41-18(3)36)27(42-19(4)37)29(43-24)44-30-32-23(14-20-10-12-21(31)13-11-20)28(38)33(30)22-8-6-5-7-9-22/h5-14,24-27,29H,15H2,1-4H3/b23-14-/t24-,25-,26+,27-,29?/m1/s1 |
InChI Key |
DQQRUSSBHIGRAL-ANWCMAMZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)



![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)




